Cas no 16544-52-8 (Piperidine,1,3,5-trimethyl-, (3R,5R)-rel-)

Piperidine,1,3,5-trimethyl-, (3R,5R)-rel- structure
16544-52-8 structure
Product Name:Piperidine,1,3,5-trimethyl-, (3R,5R)-rel-
CAS No:16544-52-8
MF:C8H17N
MW:127.22728228569
CID:209956
PubChem ID:100164
Update Time:2025-04-19

Piperidine,1,3,5-trimethyl-, (3R,5R)-rel- Chemical and Physical Properties

Names and Identifiers

    • Piperidine,1,3,5-trimethyl-, (3R,5R)-rel-
    • DTXSID60932318
    • trans-1,3,5-Trimethylpiperidine
    • Coppellidine
    • NSC-351117
    • NSC 351117
    • NCIOpen2_006210
    • Trimethylpiperidine
    • 1,3,5-trimethylpiperidine
    • Trimethylpiperidin [German]
    • 27644-32-2
    • Piperidine,3,5-trimethyl-
    • Coppellidin [German]
    • NSC351117
    • 16544-52-8
    • Trimethylpiperidin
    • SCHEMBL81083
    • cis-1,3,5-Trimethylpiperidine
    • Piperidine, 1,3,5-trimethyl-
    • Coppellidin
    • Inchi: 1S/C8H17N/c1-7-4-8(2)6-9(3)5-7/h7-8H,4-6H2,1-3H3
    • InChI Key: IGJDIGJIINCEDE-UHFFFAOYSA-N
    • SMILES: N1(C)CC(C)CC(C)C1

Computed Properties

  • Exact Mass: 127.136099547g/mol
  • Monoisotopic Mass: 127.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 3.2Ų

Piperidine,1,3,5-trimethyl-, (3R,5R)-rel- Related Literature

  • 1. The thermal decomposition of quaternary ammonium hydroxides. Part 5. The importance of conformational factors in β-eliminations from quaternary hydroxides derived from piperidines, morpholines, and decahydroquinolines
    Harold Booth,Alan H. Bostock,Norman C. Franklin,D. Vaughan Griffiths,John H. Little J. Chem. Soc. Perkin Trans. 2 1978 899
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